molecular formula C24H14F4N4O3 B11272660 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272660
M. Wt: 482.4 g/mol
InChI Key: HEGRLDVBJYGIHE-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials might include 2-fluorobenzylamine, 4-(trifluoromethyl)benzoyl chloride, and other reagents necessary for forming the oxadiazole and quinazoline rings. Common reaction conditions include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions might involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases, subject to further research.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorobenzyl)-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
  • 3-(2-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the oxadiazole and quinazoline rings make 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione unique. These structural features might contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H14F4N4O3

Molecular Weight

482.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14F4N4O3/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-8-16(9-6-13)24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

HEGRLDVBJYGIHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F

Origin of Product

United States

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